

# Application Note: High-Efficiency QuEChERS Extraction of PCB 188 from Fatty Food Matrices

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## Compound of Interest

Compound Name: 2,2',3,4,5,6,6'-Heptachlorobiphenyl

CAS No.: 74472-49-4

Cat. No.: B1596369

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## Executive Summary

This protocol details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method optimized for the extraction of PCB 188 (2,2',3,4',5,6,6'-Heptachlorobiphenyl) from complex, high-fat food matrices (e.g., salmon, bovine adipose tissue, dairy).

While standard QuEChERS protocols (AOAC 2007.[1]01) are effective for polar pesticides, they often fail for lipophilic Persistent Organic Pollutants (POPs) like PCB 188 due to significant co-extraction of lipids. This guide introduces a Zirconia-based (Z-Sep+) dSPE cleanup mechanism to selectively remove phospholipids and sterols without compromising the recovery of the heptachlorinated congener.

## Scientific Background & Mechanistic Rationale[2][3] [4][5]

### The Analyte: PCB 188

PCB 188 is a heptachlorobiphenyl with a high octanol-water partition coefficient ( $\log K_{ow} \approx 7.0-7.5$ ). Unlike planar dioxin-like PCBs, PCB 188 possesses three ortho-chlorine substitutions

(2,2',6), creating significant steric hindrance.

- Challenge: Its extreme lipophilicity means it partitions strongly into the fat layer during extraction.
- Solution: We utilize a "Salting-Out" effect combined with a freezing step to force the analyte into the Acetonitrile (ACN) phase.

## The Matrix Interference

In fatty foods, triglycerides and phospholipids co-elute with PCBs, accumulating in the GC inlet and column head. This causes "active sites" that degrade analytes and shift retention times.

- Standard PSA/C18 Cleanup: PSA removes fatty acids but misses phospholipids. C18 removes non-polar lipids but can retain planar PCBs (though less risk for the non-planar PCB 188).
- Z-Sep+ Modification: This protocol uses Zirconia-coated silica.<sup>[2]</sup> The Zirconium atom acts as a Lewis Acid, forming strong bonds with the phosphate groups (Lewis Bases) of phospholipids, effectively stripping them from the extract while leaving PCB 188 (neutral) in solution.

## Materials and Reagents

Category	Item	Specification
Solvents	Acetonitrile (ACN)	LC-MS Grade
n-Hexane	Pesticide Grade (for solvent exchange if necessary)	
Reagents	Acetic Acid (HOAc)	Glacial, >99.7%
Extraction Salts	AOAC 2007.01 Packet	6g MgSO <sub>4</sub> + 1.5g NaOAc (anhydrous)
dSPE Cleanup	Fatty Matrix Mix	150mg MgSO <sub>4</sub> + 50mg Z-Sep+ (per mL extract)
Standards	PCB 188 Standard	100 µg/mL in Isooctane
Internal Standard	13C12-PCB 188 or PCB 209	

## Experimental Protocol

### Phase A: Sample Preparation & Extraction[3]

- Comminution: Homogenize the food sample with dry ice (cryogenic milling) to a fine powder.
- Weighing: Weigh 10.0 g of homogenized sample into a 50 mL FEP centrifuge tube.
  - Note: For samples with >15% fat, reduce weight to 5.0 g and add 5 mL of cold HPLC-grade water.
- Spiking: Add Internal Standard (IS) solution (e.g., 50 µL of 100 ng/mL 13C-PCB 188). Vortex for 30s and equilibrate for 15 mins.
- Solvent Addition: Add 10 mL of 1% Acetic Acid in ACN.
  - Why Acidified? Acidification prevents the ionization of acidic matrix components, keeping them in the organic phase or improving dSPE efficiency later.
- Agitation: Shake vigorously (automated shaker) for 1 min. Break up any salt agglomerates immediately.

- Partitioning: Add AOAC Extraction Salts (6g MgSO<sub>4</sub>, 1.5g NaOAc). Shake vigorously for 1 min.
- Centrifugation: Centrifuge at 4,000 RCF (g) for 5 mins at 4°C.

## Phase B: Cleanup (The Critical Step)[6]

- Aliquot: Transfer 1.5 mL of the supernatant (ACN layer) to a 2 mL dSPE tube containing Z-Sep+ (75 mg) and MgSO<sub>4</sub> (225 mg).
  - Modification: Do not use GCB (Graphitized Carbon Black) if analyzing planar PCBs alongside PCB 188, as GCB causes irreversible retention. For PCB 188 alone, GCB is acceptable but Z-Sep+ is superior for lipid removal.
- Vortex: Vortex for 1 min.
- Centrifugation: Centrifuge at 10,000 RCF for 5 mins.
- Filtration: Filter supernatant through a 0.2 µm PTFE syringe filter into a GC vial.

## Phase C: Instrumental Analysis (GC-MS/MS)

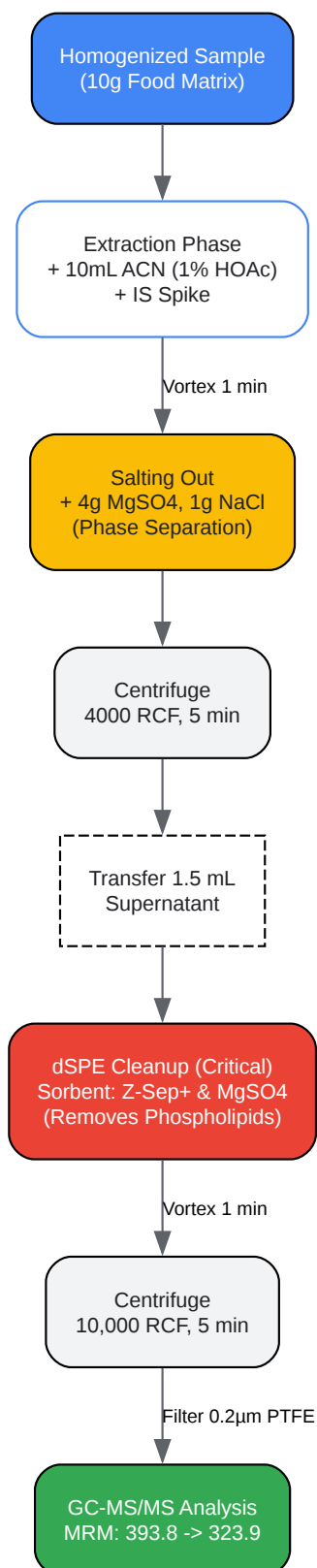
- Instrument: Triple Quadrupole GC-MS/MS (e.g., Agilent 7000D or Thermo TSQ 9000).
- Column: Rxi-XLB or TG-5MS (30m × 0.25mm × 0.25µm).
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Injection: 1 µL Splitless @ 280°C.

### MRM Transition Table (PCB 188)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell (ms)	Type
PCB 188	393.8	323.9	25	15	Quant
PCB 188	391.8	321.9	25	15	Qual
13C-PCB 188	405.8	335.9	25	15	IS

## Workflow Visualization

The following diagram outlines the critical path for extracting PCB 188, highlighting the specific cleanup modifications required for fatty matrices.



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Figure 1: Optimized QuEChERS workflow utilizing Z-Sep+ cleanup for removal of lipids in PCB 188 analysis.

## Validation & Quality Control

To ensure data trustworthiness (E-E-A-T), the following acceptance criteria must be met:

Parameter	Acceptance Criteria	Rationale
Recovery	70% – 120%	Standard SANTE/11312/2021 guidelines for pesticide/POP residues.
RSD (Precision)	≤ 20%	Ensures method ruggedness across replicates.
Ion Ratio	± 30% of standard	Confirms analyte identity against matrix interferences.
Linearity (r <sup>2</sup> )	> 0.995	Range: 1 ng/g to 500 ng/g.
LOQ	0.5 ng/g	Required for regulatory compliance in food safety.

## Troubleshooting Guide

- Low Recovery: Check the pH of the extraction.[3] If the matrix is highly acidic (e.g., fermented fish), increase buffering capacity. Ensure the Z-Sep+ dosage is not excessive, as it can retain some planar compounds (less likely for PCB 188).
- Poor Peak Shape: Indicates lipid carryover. Increase the amount of Z-Sep+ or perform a "freeze-out" step (place ACN extract at -20°C for 2 hours) before dSPE.

## References

- AOAC International. (2007).[1] Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.[Link](#)

- Thermo Fisher Scientific. (2022). Analysis of PAHs and PCBs in multiple matrices using GC-MS/MS. (Source of MRM transitions). [Link](#)
- Rajski, Ł., et al. (2013). Determination of pesticide residues in high oil vegetal commodities by using various multi-residue methods and clean-ups followed by LC-MS/MS.[2] (Validation of Z-Sep efficiency). [Link](#)
- European Union Reference Laboratories (EURL). (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[Link](#)

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## Sources

- [1. QuEChERS: About the method \[quechers.eu\]](#)
- [2. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [3. agilent.com \[agilent.com\]](#)
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